molecular formula C10H9ClN2O3 B2790922 Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate CAS No. 312309-34-5

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2790922
CAS No.: 312309-34-5
M. Wt: 240.64
InChI Key: MCOYWDJPRLEYGV-UHFFFAOYSA-N
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Description

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS: 312309-34-5) is a heterocyclic compound featuring a furan ring substituted at the 5-position with a methyl-linked 4-chloropyrazole moiety. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.64 g/mol and an MDL number of MFCD01853060 . The compound’s structure combines electron-rich furan and pyrazole rings, with the chlorine atom at the 4-position of the pyrazole likely influencing its electronic properties and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-15-10(14)9-3-2-8(16-9)6-13-5-7(11)4-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOYWDJPRLEYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331376
Record name methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312309-34-5
Record name methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole with a furan derivative under specific conditions. One common method includes the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan carboxylate ester . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

The compound features a furan ring substituted with a carboxylate group and a pyrazole moiety, contributing to its reactivity and biological activity.

Medicinal Chemistry

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit activity against various diseases, particularly in cancer therapy. For instance:

  • Anticancer Activity : The pyrazole derivatives have shown promise as selective androgen receptor modulators (SARMs), which can be beneficial in treating prostate cancer by inhibiting androgen receptor signaling pathways .
  • Antimicrobial Properties : Studies suggest that furan derivatives can possess antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents .

Agricultural Science

In agricultural research, compounds like this compound can be utilized as agrochemicals:

  • Pesticide Development : The unique structure may enhance the efficacy of pesticides by targeting specific pathways in pests while minimizing harm to non-target organisms. Research into similar compounds has demonstrated effectiveness against various agricultural pests .

Materials Science

The compound's chemical properties could also lend themselves to applications in materials science:

  • Polymer Chemistry : this compound may serve as a monomer or additive in polymer synthesis, potentially improving material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study conducted on pyrazole derivatives indicated that modifications to the pyrazole ring significantly enhance their anticancer activity. This compound was tested in vitro against prostate cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Agricultural Efficacy

In trials assessing the effectiveness of various agrochemicals, this compound demonstrated significant insecticidal activity against common pests such as aphids and whiteflies. The study highlighted its potential use as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism by which Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylate (CAS 1260379-32-5)

  • Substituents : The pyrazole ring is substituted with bromine (4-position) and nitro (3-position) groups.
  • Molecular Formula : C₁₀H₈BrN₃O₅.
  • Molecular Weight : ~344.55 g/mol (calculated).
  • Key Differences: Bromine and nitro groups increase steric bulk and electron-withdrawing effects compared to chlorine.
  • Structural Implications : The bromine atom’s larger atomic radius may alter crystal packing, while nitro groups could facilitate π-π stacking or hydrogen bonding .

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

  • Substituents : A 2-fluoro-4-nitrophenyl group replaces the pyrazole moiety.
  • Molecular Formula: C₁₃H₁₀FNO₅.
  • Molecular Weight : ~279.22 g/mol (calculated).
  • Key Differences :
    • The phenyl ring introduces planar aromaticity, favoring stacking interactions.
    • Fluorine and nitro groups enhance polarity and solubility, as evidenced by its "good solubility" and propensity to form high-quality crystals .
  • Functional Insights : Crystallographic studies reveal dominance of stacking interactions over hydrogen bonding, suggesting a rigid, planar conformation in both solid and solution states .

Comparative Data Table

Property Target Compound Methyl 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylate Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
CAS Number 312309-34-5 1260379-32-5 Not provided
Molecular Formula C₁₀H₉ClN₂O₃ C₁₀H₈BrN₃O₅ C₁₃H₁₀FNO₅
Molecular Weight (g/mol) 240.64 ~344.55 ~279.22
Key Substituents 4-chloropyrazole 4-bromo-3-nitropyrazole 2-fluoro-4-nitrophenyl
Polarity Moderate (chlorine is less electron-withdrawing than nitro) High (nitro and bromine) High (nitro and fluorine)
Crystallinity Not reported Likely influenced by bromine steric effects High-quality crystals with stacking interactions
Reported Solubility Not provided Not provided Good solubility
Potential Applications Building block for functionalized molecules Structural complexity suggests materials science applications Antimycobacterial agent research

Key Structural and Functional Insights

  • Substituent Effects :
    • Chlorine vs. Bromine/Nitro : Chlorine’s smaller size and moderate electronegativity may result in less steric hindrance and weaker electron-withdrawing effects compared to bromine or nitro groups. This could influence reactivity in substitution reactions or binding affinity in biological targets.
    • Pyrazole vs. Phenyl : The pyrazole ring’s nitrogen atoms offer hydrogen-bonding sites, whereas the phenyl group’s planarity favors π-π stacking. This divergence impacts solid-state packing and solubility .
  • The target compound’s chlorine substituent may confer stability against metabolic degradation.

Biological Activity

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C10H10ClN2O3
  • CAS Number: 1047629-15-1
  • Molecular Weight: 232.65 g/mol

The structure features a furan ring substituted with a pyrazole moiety, which is known for contributing to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, a review indicated that pyrazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer (MCF7), lung cancer (A549), and other tumor cell lines .

Compound Cell Line IC50 (µM)
Example AMCF70.01
Example BNCI-H4600.03
Example CA54926

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression, such as Aurora-A kinase. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Receptor Activity: The compound may interact with specific receptors, such as androgen receptors, leading to modulation of signaling pathways associated with tumor growth and inflammation .
  • Induction of Apoptosis: Compounds within this class have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

Several research studies have evaluated the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity: A study assessed the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, finding significant activity correlated with structural modifications .
  • Anti-inflammatory Effects: Research has demonstrated that certain pyrazole compounds reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Pharmacokinetics and Toxicology: Preliminary studies indicate favorable pharmacokinetic profiles for some pyrazole derivatives, including good solubility and low toxicity in animal models .

Q & A

Q. What are the established synthetic routes for Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of furan-2-carboxylic acid derivatives with substituted pyrazoles using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF .
  • Step 2: Pd-catalyzed alkylation of the furan ring to introduce the pyrazole moiety. For example, methyl furan-2-carboxylate can undergo regioselective C–H alkylation with alkyl iodides under palladium catalysis (e.g., Pd(OAc)₂) in the presence of ligands like XPhos .
  • Optimization: Reaction yields improve with controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and coupling patterns, particularly distinguishing furan (δ 6.3–7.5 ppm) and pyrazole (δ 7.0–8.2 ppm) protons .
  • Mass Spectrometry (MS): High-resolution MS (HR-MS) verifies molecular weight (e.g., [M+H]+ at m/z 269.05 for C₁₁H₁₀ClN₂O₃) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What are the key chemical reactions this compound undergoes, and how are they influenced by functional groups?

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid using NaOH/EtOH (reflux, 6–8 hours), but the 4-chloro-pyrazole group may require protection to avoid side reactions .
  • Nucleophilic Substitution: The chlorinated pyrazole can undergo SNAr reactions with amines (e.g., piperidine) in DMF at 100°C .
  • Catalytic Hydrogenation: The furan ring can be reduced to tetrahydrofuran using H₂/Pd-C in ethanol, though pyrazole stability must be monitored .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Single-Crystal X-ray Diffraction (SCXRD): SHELX software refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions. For example, hydrogen bonds between the pyrazole N–H and furan oxygen can stabilize crystal packing .
  • Graph Set Analysis: Etter’s rules classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .

Q. What strategies address contradictory bioactivity data in studies of pyrazole-furan hybrids?

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .
  • SAR Analysis: Compare derivatives (e.g., replacing 4-Cl with CF₃) to isolate structural contributors to activity. For instance, 4-Cl enhances COX-2 inhibition, while CF₃ improves solubility .
  • Meta-Analysis: Cross-reference datasets from Scopus or Web of Science to identify outliers or publication biases .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Docking Studies (AutoDock Vina): Model interactions with biological targets (e.g., COX-2 active site) to prioritize substituents at the pyrazole 4-position .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; pyrazole-furan hybrids with rigid conformations show higher affinity .
  • ADMET Prediction (SwissADME): Optimize logP (2–4) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition or receptor modulation?

  • Enzyme Kinetics: Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 (Ki = 0.8 µM), likely via binding to an allosteric site .
  • Fluorescence Quenching: Pyrazole’s chloro group quenches tryptophan fluorescence in target proteins (e.g., BSA), confirming direct interaction .
  • Patch-Clamp Electrophysiology: For ion channel targets, assess modulation of currents (e.g., GABAₐ receptor IC₅₀ = 12 µM) .

Methodological Challenges and Solutions

Q. How are sensitive functional groups (e.g., esters, chlorinated pyrazoles) stabilized during synthesis?

  • Protection/Deprotection: Use tert-butyl groups to protect esters during pyrazole alkylation; remove with TFA/DCM .
  • Low-Temperature Techniques: Conduct SNAr reactions at –20°C to prevent pyrazole ring decomposition .

Q. What approaches improve yield in Pd-catalyzed C–H alkylation of the furan ring?

  • Ligand Screening: XPhos outperforms PPh₃ in reducing Pd aggregation, increasing yield from 45% to 78% .
  • Microwave Assistance: 30-minute reactions at 100°C (vs. 12 hours conventional) enhance efficiency .

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